molecular formula C22H37NO3 B010391 p-Nitrophenyl hexadecyl ether CAS No. 102703-33-3

p-Nitrophenyl hexadecyl ether

Cat. No.: B010391
CAS No.: 102703-33-3
M. Wt: 363.5 g/mol
InChI Key: HOBVESXNPYPANG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The most common method for synthesizing p-Nitrophenyl hexadecyl ether is through the Williamson ether synthesis . This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH) .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of ether synthesis apply. Large-scale production would likely involve optimized versions of the Williamson ether synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions: p-Nitrophenyl hexadecyl ether can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The ether linkage can participate in substitution reactions under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using hydrogen gas and a metal catalyst like palladium on carbon (Pd/C).

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of p-Aminophenyl hexadecyl ether.

    Substitution: Formation of various substituted ethers depending on the nucleophile used.

Properties

IUPAC Name

1-hexadecoxy-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H37NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-26-22-18-16-21(17-19-22)23(24)25/h16-19H,2-15,20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOBVESXNPYPANG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H37NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40333723
Record name p-Nitrophenyl hexadecyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40333723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102703-33-3
Record name p-Nitrophenyl hexadecyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40333723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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